molecular formula C6H10O3 B3176467 1-Methoxycyclobutane-1-carboxylic acid CAS No. 99495-07-5

1-Methoxycyclobutane-1-carboxylic acid

Cat. No.: B3176467
CAS No.: 99495-07-5
M. Wt: 130.14 g/mol
InChI Key: ZKGYKYOWKFMUGF-UHFFFAOYSA-N
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Description

1-Methoxycyclobutane-1-carboxylic acid is an organic compound that incorporates a carboxyl functional group . It has a molecular weight of 130.14 . The compound is typically available in powder form .


Molecular Structure Analysis

The molecular structure of this compound consists of a four-membered cyclobutane ring with a methoxy group and a carboxylic acid group attached to the same carbon . It contains a total of 19 bonds, including 9 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 four-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

This compound is a white to brown crystal . It has a melting point of 67-70°C . The compound is stable at room temperature .

Scientific Research Applications

Biocatalyst Inhibition and Metabolic Engineering

Carboxylic acids, including 1-Methoxycyclobutane-1-carboxylic acid, are recognized for their inhibitory effects on microbial biocatalysts used in fermentative production processes. These compounds can cause damage to cell membranes and decrease microbial internal pH, affecting the production of biorenewable chemicals. Understanding these inhibitory mechanisms is crucial for developing metabolic engineering strategies to enhance microbial tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).

Antioxidant and Antimicrobial Activities

Research has highlighted the biological activities of natural carboxylic acids derived from plants, including their antioxidant and antimicrobial properties. The structure-activity relationships of these compounds indicate that their efficacy varies with structural differences, influencing their potential therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).

Liquid-Liquid Extraction Technologies

Advancements in solvent technologies for the liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams are critical for the recovery of these compounds, which are used as precursors for bio-based plastics and other industrial chemicals. Research focuses on developing novel solvents and improving traditional solvent systems to enhance the efficiency and economic feasibility of carboxylic acid recovery processes (Sprakel & Schuur, 2019).

Drug Synthesis and Biomedical Applications

Levulinic acid, a derivative of carboxylic acids, is identified as a key building block in green chemistry, with applications in drug synthesis. Its carbonyl and carboxyl functional groups make it a versatile precursor for synthesizing a wide range of value-added chemicals and pharmaceuticals, highlighting the potential of carboxylic acids in medicine (Zhang et al., 2021).

Environmental Remediation

The removal of sulfamethoxazole, a persistent organic pollutant with carboxyl groups, from aqueous solutions demonstrates the environmental significance of carboxylic acids. Cleaner techniques for contaminant removal, such as adsorption and advanced oxidation processes, are being developed to address the challenges posed by such pollutants in water bodies (Prasannamedha & Kumar, 2020).

Safety and Hazards

1-Methoxycyclobutane-1-carboxylic acid is classified as a dangerous substance. It can cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

Properties

IUPAC Name

1-methoxycyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-9-6(5(7)8)3-2-4-6/h2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGYKYOWKFMUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99495-07-5
Record name 1-methoxycyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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